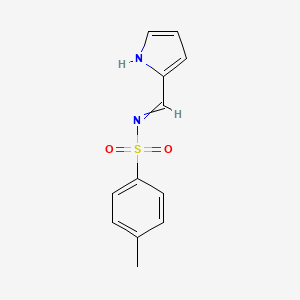
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions. The general reaction scheme is as follows:
Reactants: 4-methylbenzenesulfonamide and 2-formylpyrrole.
Catalyst: Acidic or basic catalyst, such as acetic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.
Purification: The product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex Schiff bases.
Scientific Research Applications
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:
Schiff Bases: Similar compounds include (E)-N-((1H-Pyrrol-2-yl)methylene)-4-chlorobenzenesulfonamide and (E)-N-((1H-Pyrrol-2-yl)methylene)-4-nitrobenzenesulfonamide. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamide derivatives with antimicrobial properties. This compound is unique due to the presence of the pyrrole moiety, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-methyl-N-(1H-pyrrol-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-9-11-3-2-8-13-11/h2-9,13H,1H3 |
InChI Key |
JQHJIUCCWQDBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


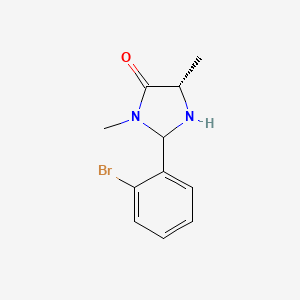


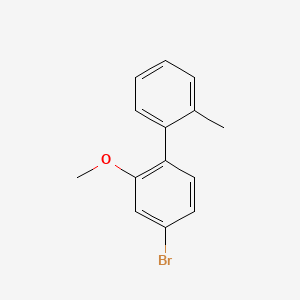

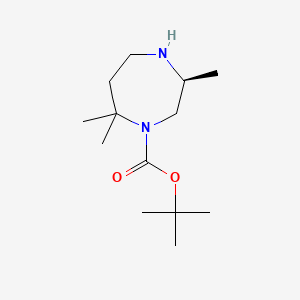
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
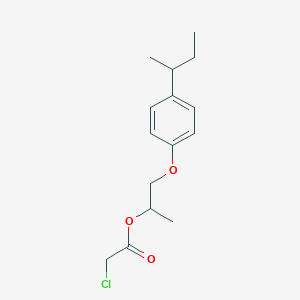
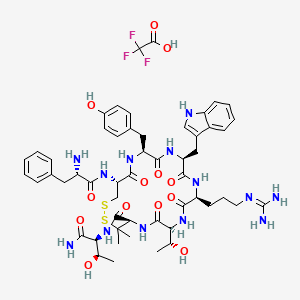
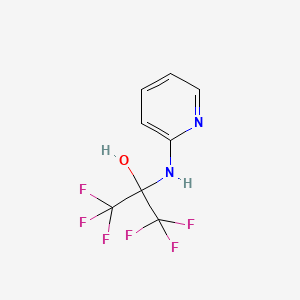
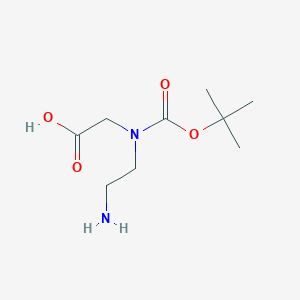
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
